molecular formula C12H10ClN2NaO5S B8069369 sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

Cat. No.: B8069369
M. Wt: 352.73 g/mol
InChI Key: DLFCAVBMDSKMEY-UHFFFAOYSA-M
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Description

Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by the reaction of furan-2-carboxaldehyde with ammonia or an amine source under reductive amination conditions.

    Chlorination: The aromatic ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated intermediate with sulfamide under basic conditions.

    Final Coupling: The furan-2-ylmethylamine is coupled with the chlorinated sulfonamide intermediate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Nitrated or sulfonated aromatic compounds.

Scientific Research Applications

Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial properties. The furan ring may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
  • 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide

Uniqueness

Sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.

Properties

IUPAC Name

sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFCAVBMDSKMEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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